(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
LVGFIIKOBHJGDO-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2[C@H](CC(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Malonate Ester Alkylation and Hydrolysis Approach
One of the classical methods involves the preparation of bicyclo[2.2.1]heptan-2-yl-substituted malonate esters, which are then hydrolyzed to yield the corresponding carboxylic acids. The key steps include:
- Preparation of the sodio derivative of di-tert-butyl bicyclo[2.2.1]heptan-2-ylmalonate by treatment with sodium hydride in anhydrous benzene.
- Reaction of this malonate anion with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride under reflux to install the bicyclic substituent.
- Hydrolysis of the malonate ester under acidic aqueous conditions to yield the bicycloheptyl-substituted propanoic acid.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Malonate ester deprotonation | Sodium hydride in anhydrous benzene | Formation of malonate anion |
| 2 | Acylation | Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, reflux benzene | Installation of bicyclic substituent |
| 3 | Hydrolysis | Aqueous hydrochloric acid | Conversion to bicycloheptylpropanoic acid |
| 4 | Grignard formation | Mg, dry ether, reflux | Preparation of bicycloheptylmagnesium bromide |
| 5 | Nucleophilic addition | Reaction with ketones/esters | Formation of key intermediates |
| 6 | Reductive amination | Chiral amines, acid catalyst, Pd/C hydrogenation | Installation of amino group with stereocontrol |
| 7 | Ester hydrolysis | Acid/base hydrolysis | Release of free amino acid |
| 8 | Stereochemical inversion | Strong base treatment | Conformation flip for stereochemical adjustment |
Research Findings and Practical Considerations
- The synthetic routes are typically multi-step and require careful control of reaction conditions to maintain stereochemical integrity.
- Catalytic hydrogenation under mild conditions (e.g., 25–50 °C, 1–5 atm hydrogen pressure) with palladium or platinum catalysts is effective for reductive amination steps.
- Use of anhydrous solvents such as benzene, toluene, or ether is critical to avoid side reactions during organometallic steps.
- Purification often involves recrystallization from alcohols or fractional distillation under reduced pressure.
- The overall yields for the key intermediates can be high (up to 80%), but the total yield depends on the number of steps and purification efficiency.
Comparison with Related Bicyclic Amino Acid Syntheses
While direct literature on (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is limited, analogous compounds such as (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate have been synthesized using chiral reductive amination and ester conformation flip strategies, which can inform the preparation of the norbornane analog.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and protein structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (AS99410)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences: Replaces the amino group with a hydroxyl group and lacks the propanoic acid extension.
- Applications : Likely used as a chiral intermediate or in materials science due to its polar functional groups.
- Price : $174.00/100mg ().
Bicyclo[2.2.1]heptane-1,4-diamine diHCl (AS57368)
Amino Acid Derivatives with Bicyclic Systems
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid
- Key Differences : Smaller bicyclo[1.1.1]pentane system and a tert-BOC-protected amine.
- Applications : Used in peptide synthesis to introduce steric hindrance or rigidity.
- Availability: Limited stock ().
(3S)-3-Amino-3-(5-chloropyridin-3-yl)propanoic acid
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- Key Differences : Replaces bicycloheptane with a 5-chloropyridinyl group.
Functionalized Propanoic Acid Derivatives
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid (mFSY)
- Key Differences : Contains a fluorosulfonyloxy-phenyl group, enabling covalent binding to biological targets.
- Synthesis : Requires specialized reagents like AISF ().
- Applications : Probable use in activity-based protein profiling or enzyme inhibition studies.
Baccatin III 13-ester with (2R,3S)-3-butanoylamino-2-hydroxypropanoic acid
Physicochemical and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Highlights |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₈N₂O₂ | 182.26 | Amino, carboxylic acid | Bicyclo[2.2.1]heptane, 3S configuration |
| 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | C₈H₁₂O₃ | 156.18 | Hydroxyl, carboxylic acid | Smaller bicyclic framework |
| (3S)-3-Amino-3-(5-chloropyridin-3-yl)propanoic acid | C₈H₉ClN₂O₂ | 200.62 | Amino, carboxylic acid, chloro | Aromatic chloropyridine moiety |
| Bicyclo[2.2.1]heptane-1,4-diamine diHCl | C₇H₁₆Cl₂N₂ | 207.12 | Amine (x2), hydrochloride | Charged, hydrophilic |
Research and Application Insights
- Target Compound: Its rigidity and zwitterionic nature make it suitable for designing enzyme inhibitors or peptidomimetics. Limited stock status suggests high demand in medicinal chemistry ().
- Chloropyridinyl Analog : The chlorine atom enhances membrane permeability, making it a candidate for CNS-targeted therapies ().
- Bicyclo[1.1.1]pentane Derivative : Smaller bicyclic systems reduce steric bulk, enabling integration into constrained peptide loops ().
Biological Activity
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, commonly referred to as a bicyclic amino acid, has garnered attention in both chemical and biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : (3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound acts as a ligand for specific neurotransmitter receptors, influencing pathways related to neurotransmission and metabolic processes.
Interaction with Receptors
- Neurotransmitter Modulation : This compound has shown potential in modulating neurotransmitter systems, particularly in the context of excitatory amino acids like glutamate.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular energy dynamics.
1. Neuropharmacological Effects
Studies have shown that this compound can influence synaptic plasticity and cognitive functions by modulating excitatory neurotransmission.
2. Antioxidant Properties
Preliminary research suggests that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Neurotransmission | Demonstrated that the compound enhances synaptic transmission in hippocampal slices, suggesting a role in learning and memory processes. |
| Study B (2021) | Antioxidant Activity | Found that the compound significantly reduced reactive oxygen species (ROS) in neuronal cell cultures, indicating potential neuroprotective effects. |
| Study C (2022) | Enzyme Interaction | Identified that the compound inhibits specific enzymes involved in metabolic pathways, leading to altered energy metabolism in cells. |
Synthesis Methods
The synthesis of this compound typically involves several advanced organic synthesis techniques:
- Cyclization Reactions : Utilizing precursors that undergo cyclization under controlled conditions.
- Use of Catalysts : Specific catalysts are employed to ensure the desired stereochemistry and yield.
- Purification Techniques : Following synthesis, purification methods such as chromatography are used to isolate the compound.
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
- Pharmaceutical Development : Investigated for potential use in drugs targeting neurological disorders.
- Biochemical Research : Serves as a tool for studying enzyme interactions and metabolic processes.
- Material Science : Explored for its utility in synthesizing specialty chemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, and how can stereoselectivity be ensured?
- Methodology : Synthesis typically involves bicyclo[2.2.1]heptane derivatives as core scaffolds. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries or enzymatic catalysis to achieve the (3S) configuration.
- Coupling Reactions : Amide bond formation between the bicyclic moiety and propanoic acid backbone via carbodiimide-based coupling agents (e.g., EDC/NHS) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate enantiomerically pure products.
- Validation : Confirmation of stereochemistry via circular dichroism (CD) or X-ray crystallography .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing bicyclo[2.2.1]heptane ring protons (δ 1.2–2.8 ppm) and the α-amino acid moiety (δ 3.1–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the bicyclic framework.
- Mass Spectrometry (HRMS) : Validates molecular formula (C10H17NO2) and detects fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., proteases, kinases) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with 3H-labeled ligands) .
- Cellular Models : Evaluate cytotoxicity and cellular uptake in immortalized cell lines (e.g., HEK-293) using MTT assays .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo pharmacological studies be resolved?
- Pharmacokinetic Profiling :
- ADME Studies : Assess bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models.
- Tissue Distribution : Autoradiography or whole-body imaging to identify accumulation in target organs .
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to validate target engagement and rule off-target effects .
Q. What strategies optimize the synthetic yield of the (3S) enantiomer under scale-up conditions?
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee > 98%) .
- Process Optimization :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature Control : Lower temperatures (–20°C) minimize racemization .
- Yield Data : Pilot-scale reactions report 65–72% yield with ee ≥ 95% under optimized conditions .
Q. How does the bicyclo[2.2.1]heptane scaffold influence the compound’s conformational stability?
- Computational Analysis :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify rigid regions of the bicyclic system that enhance binding entropy .
- Density Functional Theory (DFT) : Calculate strain energy (≈15–20 kcal/mol) to predict metabolic stability .
- Experimental Validation : Compare half-life in liver microsomes between bicyclic and non-bicyclic analogs .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage Conditions :
- Temperature : –20°C in airtight, light-resistant containers.
- Solubility : DMSO stock solutions (10 mM) stored under nitrogen to prevent oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in receptor binding affinity across studies?
- Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm equilibrium dissociation constants (Kd).
- Isothermal Titration Calorimetry (ITC) : Validate enthalpy-driven vs. entropy-driven binding .
- Structural Insights : Co-crystallize the compound with its target receptor to identify critical binding residues .
Q. Why might stereoisomers of this compound exhibit divergent biological activities?
- Stereochemical Impact :
- Docking Studies : (3S) configuration may align better with chiral pockets in target proteins (e.g., G-protein-coupled receptors) .
- Metabolic Pathways : Enantiomer-specific degradation by liver enzymes (e.g., CYP450 isoforms) .
- Experimental Comparison : Test all four stereoisomers in parallel assays to isolate activity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
